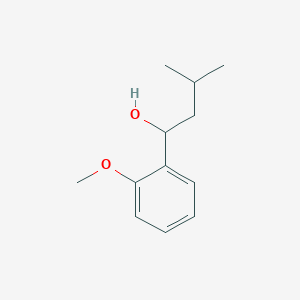

Diethoxyphosphoryl-(2,4-dimethoxyphenyl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diethoxyphosphoryl-(2,4-dimethoxyphenyl)methanol, also known as DDPM, is a chemical compound that has been widely used in scientific research. DDPM is a phosphonate ester that has shown potential as a therapeutic agent for various diseases.

科学的研究の応用

1. Synthesis of Agrochemical and Medicinal Compounds

Diethoxyphosphoryl-(2,4-dimethoxyphenyl)methanol analogues have been used in the synthesis of 5-methoxylated 3-pyrrolin-2-ones. This synthesis, involving the rearrangement of chlorinated pyrrolidin-2-ones, is significant for preparing adducts applied in agrochemicals and medicinal compounds development (Ghelfi et al., 2003).

2. Asymmetric Synthesis of α-Hydroxy Esters

The compound has been employed in chiral auxiliary for the asymmetric synthesis of α-hydroxy esters. This process is based on bidentate chelation-controlled alkylation of glycolate enolate, showcasing its utility in stereo-selective synthesis (Junyang Jung, H. Ho, Hee-doo Kim, 2000).

3. Synthesis of Trifluoromethyl Derivatives

The compound has been instrumental in synthesizing various trifluoromethyl derivatives of alkyl 2-nitromethylphosphonopropionates and -phosphonobutyrates. These derivatives are pivotal in developing compounds with potential pharmacological applications (E. Doronina et al., 2017).

4. In Supramolecular Chemistry and Natural Products

The compound has been utilized in selective methoxy ether cleavage of 2,6-dimethoxyphenol, followed by selective acylation. This process is essential for accessing various ortho-acylated catechols, widely used in supramolecular chemistry, and as precursors of pesticides, flavors, fragrances, and various natural products (Enoch A Adogla et al., 2012).

5. Fullerene Chemistry

The compound has seen use in the field of fullerene chemistry, particularly in the transformation of methano[60]fullerene into dihydrofullerenofurane, initiated by single electron transfer. This transformation is crucial in the study and application of fullerenes in materials science (V. V. Yanilkin et al., 2004).

6. In Nonlinear Optical (NLO) Materials

A derivative of the compound has been synthesized and used in the growth of chalcone derivative DMMC, showing strong Second Harmonic Generation (SHG) efficiency, making it significant in NLO applications. This showcases its potential in the development of advanced optical materials (Siyuan Hu et al., 2021).

7. Radical Spin-trapping in Biochemistry

The compound forms very stable alkoxyl radical adducts, particularly with DEPMPO (5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide), which are used in spin-trapping. This is crucial in studying free radicals and reactive oxygen species in biological systems, highlighting its importance in biochemistry and medical research (S. Dikalov et al., 2003).

作用機序

Target of Action

Compounds with similar structures, such as n-2,4-dimethoxyphenyl derivatives, have been found to inhibit bacterial rna polymerase (rnap) .

Mode of Action

For instance, N-2,4-dimethoxyphenyl derivatives have been found to interact with the switch region of bacterial RNAP .

Biochemical Pathways

It’s known that the inhibition of bacterial rnap can disrupt the synthesis of rnas in bacteria , affecting various downstream effects.

Result of Action

Similar compounds have shown potent antimicrobial activity against certain bacteria .

特性

IUPAC Name |

diethoxyphosphoryl-(2,4-dimethoxyphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21O6P/c1-5-18-20(15,19-6-2)13(14)11-8-7-10(16-3)9-12(11)17-4/h7-9,13-14H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXSUHLFBTVGDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C1=C(C=C(C=C1)OC)OC)O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21O6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Cyano-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2404569.png)

![(N2Z,N6E)-N2,N6-bis(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pyridine-2,6-dicarboxamide](/img/structure/B2404573.png)

![Benzo[d]thiazol-2-ylmethyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2404577.png)

![1-(4-Fluorophenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2404578.png)

![tert-Butyl (6-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B2404582.png)

![N-(3-(dimethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2404586.png)

![1-Oxaspiro[2.3]hexane-2-carboxylic acid, ethyl ester](/img/structure/B2404588.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2404591.png)